[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17Cl2NO4S and its molecular weight is 474.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clathrate Formation and Host-Guest Interactions
- The study by Eto et al. (2011) examines the role of aromatic interactions, specifically the edge-to-face interaction between aromatic rings, in the formation of clathrate structures. While this study does not directly involve 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, it provides insight into similar molecular structures and their ability to form inclusion complexes, which could be relevant for further research on the compound (Eto et al., 2011).
Environmental Fate and Behavior Studies
- Santos and Esteves da Silva (2019) conducted a comprehensive study on the environmental fate and behavior of benzophenone derivatives in aqueous solutions. Although their focus was on benzophenone-8, the methodology and findings could be pertinent to understanding the environmental impact of similar compounds, including 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Santos & Esteves da Silva, 2019).
Synthesis and Antimicrobial Properties
- Sah et al. (2014) explored the synthesis of formazans from compounds similar to 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and evaluated their antimicrobial properties. This research could guide the development of similar compounds with potential antimicrobial applications (Sah et al., 2014).
Antioxidant Properties
- Çetinkaya et al. (2012) investigated the synthesis and antioxidant properties of compounds with structural similarities to 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. Their study provides valuable insights into the potential antioxidant applications of similar molecular structures (Çetinkaya et al., 2012).
Reactivity Studies
- Pouzet et al. (1998) focused on the synthesis and reactivity of similar compounds to 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. This study sheds light on the reactivity of such compounds towards sulfur- and oxygen-containing nucleophiles, which can be instrumental in understanding the chemical behavior of the compound (Pouzet et al., 1998).
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO4S/c1-2-30-17-10-7-15(8-11-17)23(27)22-14-26(16-9-12-18(24)19(25)13-16)20-5-3-4-6-21(20)31(22,28)29/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBMHOAFRMWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.